![molecular formula C18H22N2O5S2 B6573819 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide CAS No. 946283-78-9](/img/structure/B6573819.png)

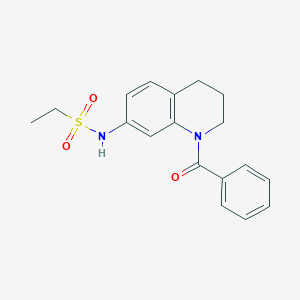

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide” is a compound that is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc . It is also known by registry numbers ZINC000016954476 .

Molecular Structure Analysis

The molecular weight of this compound is 410.51, and its molecular formula is C18 H22 N2 O5 S2 . The compound is achiral, and its structure includes a central sulfur atom with two doubly bonded oxygens, also bonded to a nitrogen atom .Physical And Chemical Properties Analysis

The compound has a logP value of 2.5654, a logD value of 2.5617, and a logSw value of -2.9914 . It has 9 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Anticancer Activity

This compound has shown potent effectiveness against various resistant and nonresistant cancer cell lines . It inhibits the assembly of purified tubulin by strongly binding to the colchicine-binding site . It depolymerizes microtubules in the KB cell line, resulting in an accumulation of G2/M phase cells . It also causes Bcl-2 phosphorylation, cytochrome c translocation, and activation of the caspase-9 and caspase-3 cascades .

Antibacterial Activity

Sulfonamide compounds, including this one, have been used as antibacterial agents . They have shown promising activities against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Sulfonamides have also been used as antifungal agents . They can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .

Antiviral Activity

Sulfonamides have been used as antiviral agents . They can inhibit the replication of various types of viruses, making them useful in the treatment of viral infections .

Anti-Inflammatory and Analgesic Activity

Sulfonamides have been used as anti-inflammatory and analgesic agents . They can reduce inflammation and pain, making them useful in the treatment of conditions such as arthritis .

Use in Organic Synthesis

The sulfonamide motif, including this compound, has various applications in organic synthesis . It can be used as an activating group, protecting group, leaving group, and as a molecular scaffold .

Use in Chemotherapy

This compound has potential as a chemotherapeutic agent for the treatment of various malignancies . It has shown significant inhibition of tumor growth in NOD/scid mice bearing human oral, gastric, and drug-resistant xenografts .

Use in Gene Therapy

Sulfonamides have been used in gene therapy . They can be used to deliver genes into cells, which can then be used to treat various genetic disorders .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, a similar compound, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has been shown to inhibit the assembly of purified tubulin by strongly binding to the colchicine-binding site . This leads to the depolymerization of microtubules in certain cell lines, resulting in an accumulation of G2/M phase cells .

properties

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-3-26(21,22)19-15-6-11-18-14(13-15)5-4-12-20(18)27(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,19H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSVEWOMLIQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide](/img/structure/B6573748.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6573754.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide](/img/structure/B6573762.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B6573763.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B6573774.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide](/img/structure/B6573782.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6573792.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6573793.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6573799.png)

![N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6573827.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(ethylsulfanyl)benzamide](/img/structure/B6573831.png)

![2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B6573839.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine](/img/structure/B6573847.png)